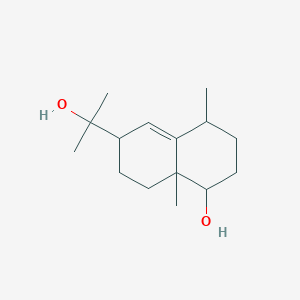
6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(2-hydroxypropan-2-yl)-4,8a-diméthyl-2,3,4,6,7,8-hexahydro-1H-naphtalène-1-ol est un composé organique complexe avec une structure unique qui inclut un système cyclique naphtalénique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(2-hydroxypropan-2-yl)-4,8a-diméthyl-2,3,4,6,7,8-hexahydro-1H-naphtalène-1-ol implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les conditions de réaction impliquent souvent l’utilisation de catalyseurs et des réglages précis de température et de pression pour assurer l’obtention du produit souhaité avec un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Ceci inclut souvent l’utilisation de réacteurs à flux continu et de techniques de purification avancées pour garantir que le composé répond aux spécifications requises pour ses applications prévues .
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(2-hydroxypropan-2-yl)-4,8a-diméthyl-2,3,4,6,7,8-hexahydro-1H-naphtalène-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, modifiant les propriétés du composé.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, modifiant potentiellement la réactivité et les applications du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour assurer le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent donner lieu à une large gamme de produits en fonction des substituants introduits .
Applications de la recherche scientifique
Le 6-(2-hydroxypropan-2-yl)-4,8a-diméthyl-2,3,4,6,7,8-hexahydro-1H-naphtalène-1-ol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Il peut être utilisé pour étudier les voies et les interactions biologiques en raison de sa structure unique.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 6-(2-hydroxypropan-2-yl)-4,8a-diméthyl-2,3,4,6,7,8-hexahydro-1H-naphtalène-1-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 6-(2-hydroxypropan-2-yl)pyridin-3-ylboronique : Ce composé possède un groupe hydroxypropan-2-yl similaire, mais diffère par sa structure globale et ses applications.
7-(2-hydroxypropan-2-yl)-1,4a-diméthyldecahydronaphtalène-1-ol : Ce composé partage un système cyclique naphtalénique similaire, mais possède des substituants et des propriétés différents.
Unicité
Le 6-(2-hydroxypropan-2-yl)-4,8a-diméthyl-2,3,4,6,7,8-hexahydro-1H-naphtalène-1-ol est unique en raison de sa combinaison spécifique de groupes fonctionnels et de structure cyclique, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C15H26O2 |
|---|---|
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h9-11,13,16-17H,5-8H2,1-4H3 |
Clé InChI |
YNBRPGOINKTYTG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B12305481.png)
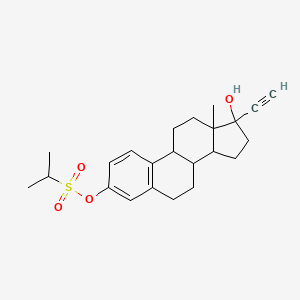
![3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12305500.png)
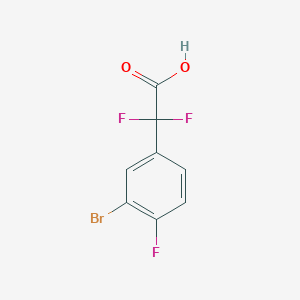

![rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12305519.png)
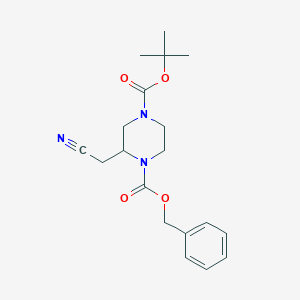
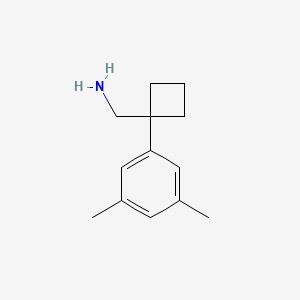

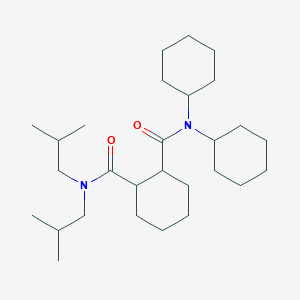
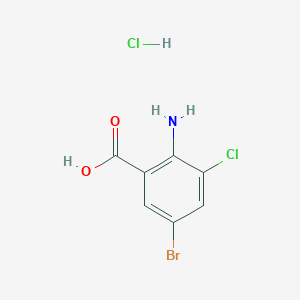
![Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12305565.png)
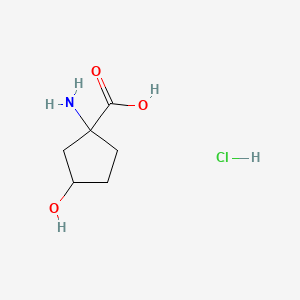
![3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12305588.png)
